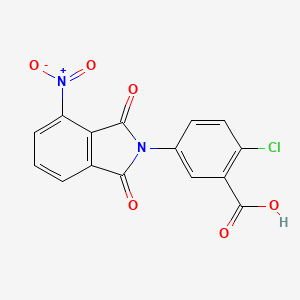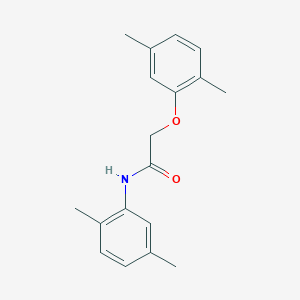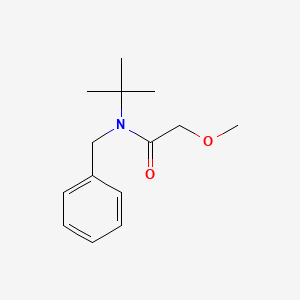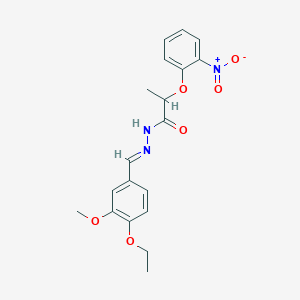![molecular formula C19H12N2O5 B5884104 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HMIN-1, is a synthetic compound that belongs to the family of isoquinoline-1,3(2H)-diones. HMIN-1 has been widely studied due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more potent and selective analogs of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione for use in cancer treatment. Another area of interest is the investigation of the mechanism of action of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, which could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other drugs for the treatment of cancer should be explored.
Synthesis Methods
The synthesis of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-4-nitrophenol, which is treated with acetic anhydride and sulfuric acid to form 2-acetoxy-4-nitrophenol. This compound is then reacted with 1,3-cyclohexanedione in the presence of sodium acetate and acetic acid to produce 2-(4-acetoxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. Finally, the acetoxy group is removed by treatment with sodium hydroxide to yield 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Scientific Research Applications
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-10-9-11(22)5-7-15(10)20-18(23)13-4-2-3-12-16(21(25)26)8-6-14(17(12)13)19(20)24/h2-9,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUOOWXJZNBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)




![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)



![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)